H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2
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Overview
Description
The compound H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its racemic form, meaning it contains both the D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2: has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of peptide-based materials, such as hydrogels and nanostructures, for drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2 depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Leu-NH2: can be compared with other synthetic peptides, such as:
H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Val-NH2: Similar structure but with valine instead of leucine at the C-terminus.
H-Gly-DL-Met-DL-Asp-DL-Ser-DL-Leu-DL-Ala-DL-Phe-DL-Ser-Gly-Gly-DL-Ile-NH2: Similar structure but with isoleucine instead of leucine at the C-terminus.
The uniqueness of This compound lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and interactions.
Properties
IUPAC Name |
3-[[2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[[2-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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